

Simfibrate's chemical structure and physical properties

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Compound of Interest

Compound Name: *Simfibrate*

Cat. No.: *B1681679*

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An In-depth Technical Guide on the Chemical Structure and Physical Properties of **Simfibrate**

This technical guide provides a comprehensive overview of the chemical structure and physical properties of **simfibrate**, a fibrate class lipid-lowering agent. The information is intended for researchers, scientists, and professionals in drug development, presenting data in a structured format with detailed experimental methodologies and pathway visualizations.

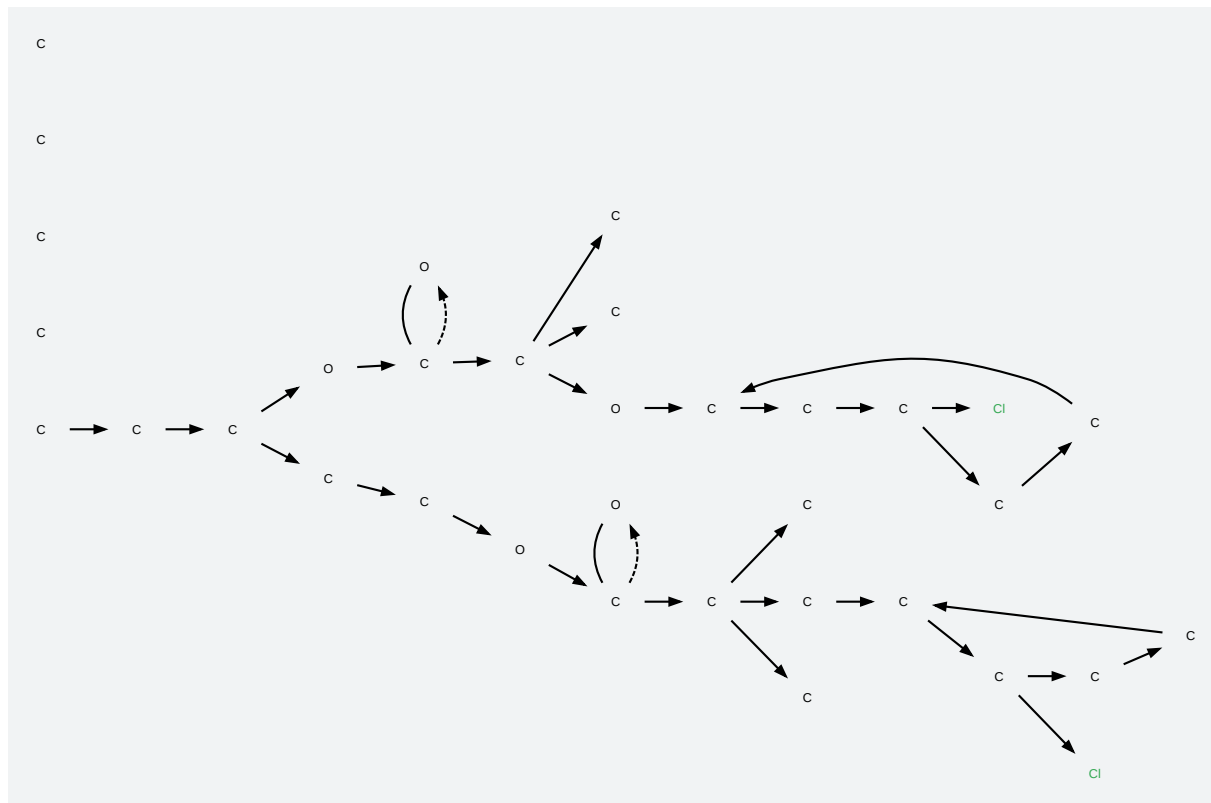
Chemical Structure and Identification

Simfibrate is a double ester of clofibric acid with 1,3-propanediol. In the body, it is hydrolyzed into two molecules of the active agent, clofibric acid, and one molecule of 1,3-propanediol.^[1]

Chemical Identifiers

Identifier	Value
IUPAC Name	Propane-1,3-diyl bis[2-(4-chlorophenoxy)-2-methylpropanoate][1]
CAS Number	14929-11-4[1][2][3]
Molecular Formula	C23H26Cl2O6[1][2][4]
Molecular Weight	469.36 g/mol [1][2][4]
Canonical SMILES	<chem>CC(C)(C(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl</chem> [3]
InChI	InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3[1][2][3]
InChIKey	JLRNKCZRCMIVKA-UHFFFAOYSA-N[1][2][3]

Chemical Structure Visualization



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2D Chemical Structure of **Simfibrate**

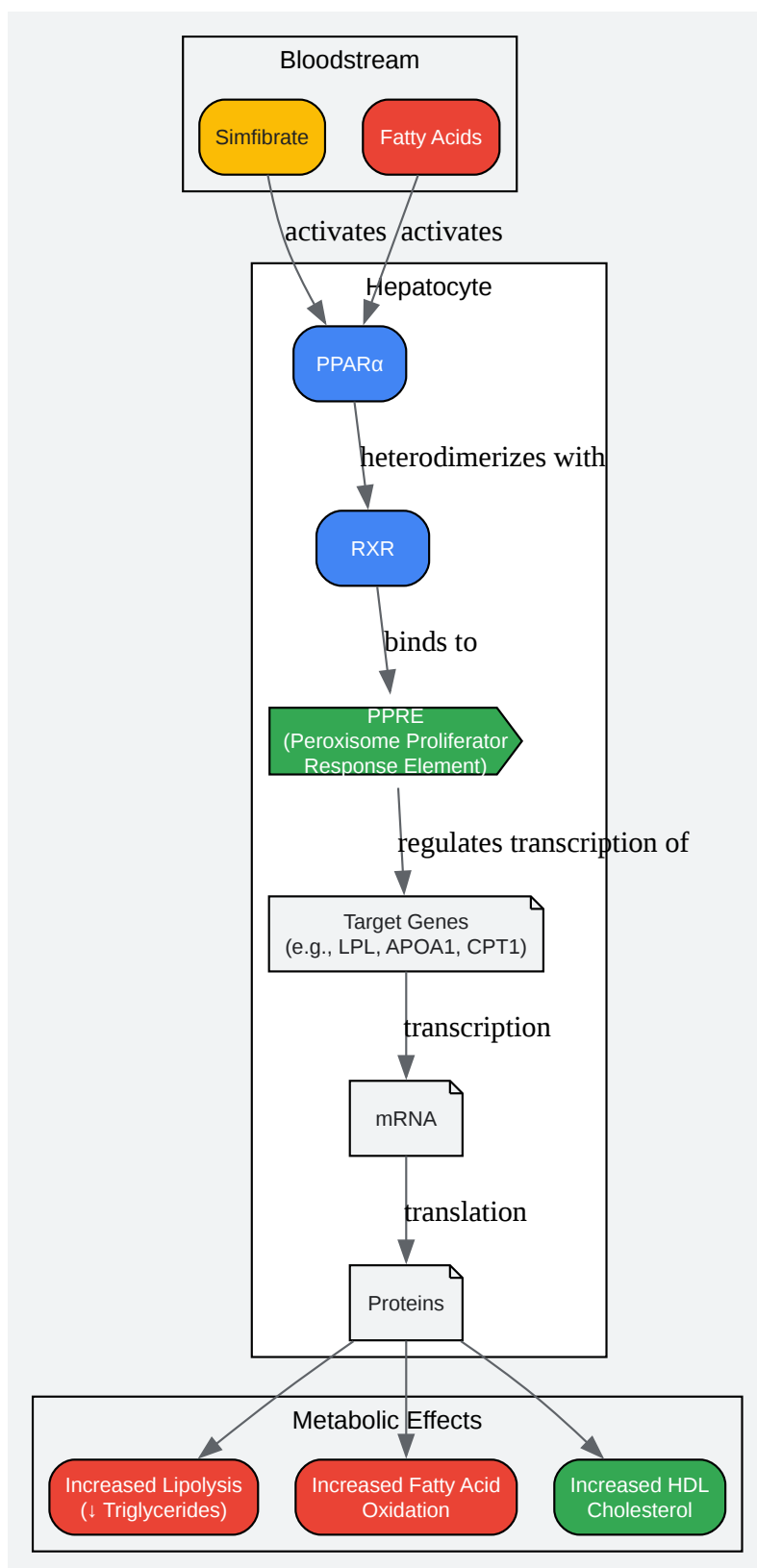
Physical and Chemical Properties

The physical properties of **simfibrate** are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value	Source
Melting Point	52 °C	[2]
51-53 °C	[5]	
Boiling Point	197-200 °C at 0.03 Torr	[2]
553 °C at 760 mmHg	[5]	
Water Solubility	Poorly soluble (predicted)	Fibrate class characteristic
logP (calculated)	6.2	[3]
pKa	Not available	

Mechanism of Action: PPAR α Signaling Pathway

Simfibrate, like other fibrates, exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). PPAR α is a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.



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Simfibrate's Mechanism of Action via PPAR α Signaling

Experimental Protocols

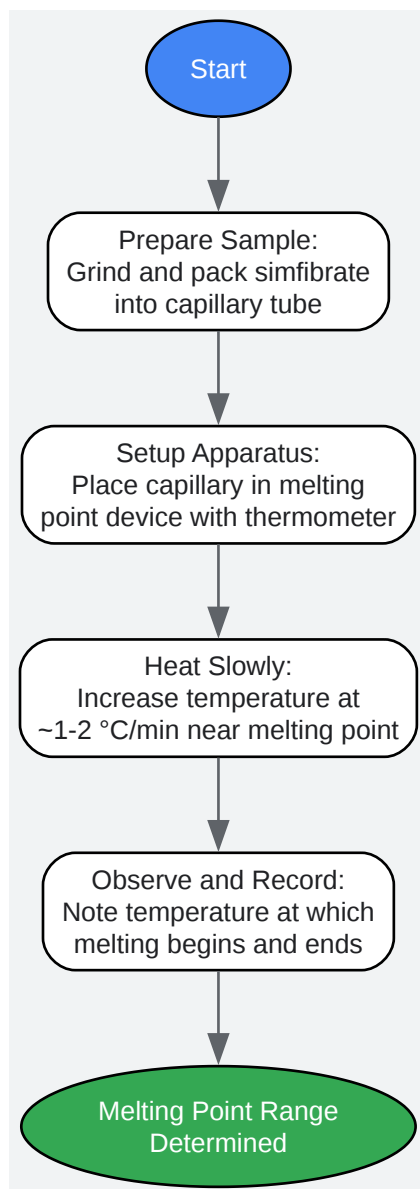
Detailed methodologies for determining the key physical properties of **simfibrate** are outlined below.

Melting Point Determination

The melting point is a critical parameter for substance identification and purity assessment. A common method is the capillary melting point technique.^{[6][7]}

Protocol:

- **Sample Preparation:** A small amount of the crystalline **simfibrate** is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.^{[6][8]}
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.^{[6][9]}
- **Heating:** The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially near the expected melting point.^{[6][9]}
- **Observation:** The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.^{[8][9]} For a pure compound, this range is typically narrow (0.5-1.0 °C).^[6]



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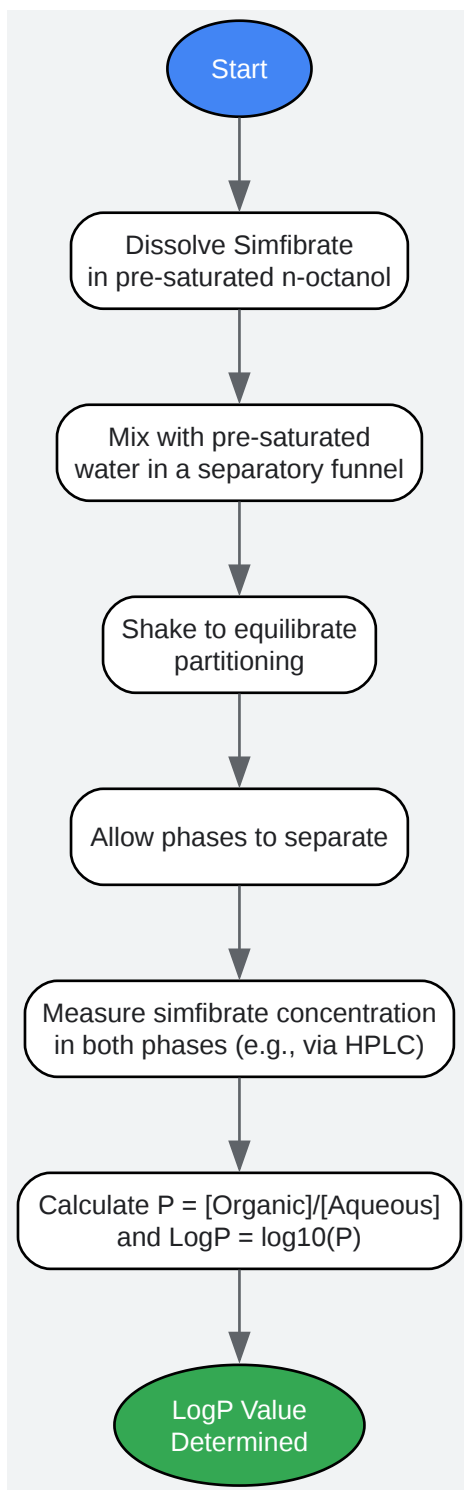
Workflow for Melting Point Determination

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.^[10]

Protocol:

- Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Partitioning: A known amount of **simfibrate** is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to allow for the partitioning of **simfibrate** between the two phases until equilibrium is reached.[\[10\]](#)
- Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
- Concentration Measurement: The concentration of **simfibrate** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[\[10\]](#)[\[11\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **simfibrate** in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[12\]](#)



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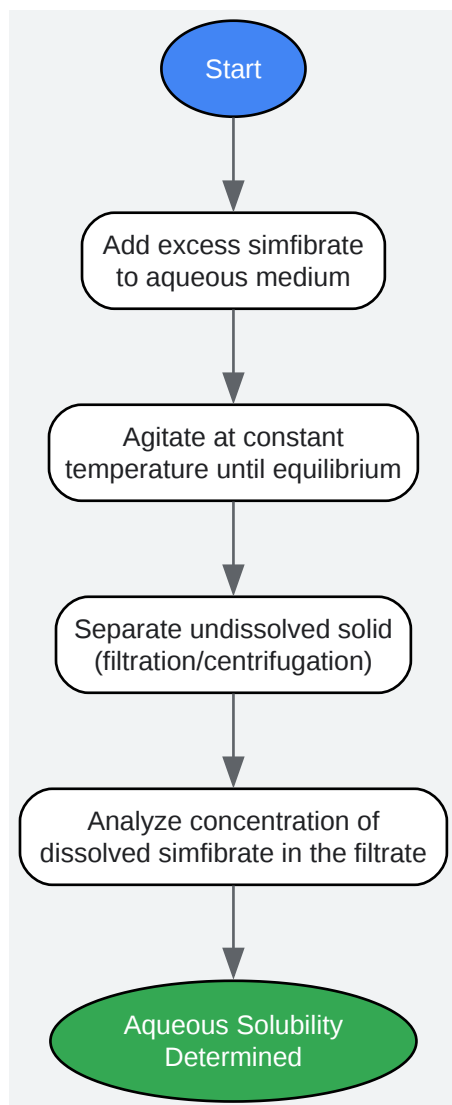
Workflow for LogP Determination (Shake-Flask Method)

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.[\[13\]](#)

Protocol:

- **Sample Preparation:** An excess amount of **simfibrate** is added to a known volume of an aqueous medium (e.g., distilled water or a buffer of a specific pH) in a sealed flask.[\[13\]](#)
- **Equilibration:** The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** The resulting suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.[\[13\]](#)
- **Concentration Analysis:** The concentration of **simfibrate** in the clear, saturated solution is quantified using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.[\[14\]](#)
- **Result:** The measured concentration represents the aqueous solubility of **simfibrate** under the specified conditions.



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Workflow for Aqueous Solubility Determination

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References

- 1. Simfibrate - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Simfibrate | C₂₃H₂₆Cl₂O₆ | CID 5217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemigran.com [chemigran.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. youtube.com [youtube.com]
- 9. pennwest.edu [pennwest.edu]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
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